(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Overview
Description
AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.
Scientific Research Applications
GABA Receptor Research
The compound has been implicated in studies focusing on GABA (gamma-aminobutyric acid) receptors. Research by Pritchett, Lüddens, and Seeburg (1989) demonstrates the diversity in benzodiazepine pharmacology generated by heterogeneity of the alpha subunit of the GABAA receptor, indicating potential relevance of the compound in modulating these receptors Pritchett, Lüddens, and Seeburg (1989). Similarly, studies by Hadingham et al. (1996) reveal insights into the pharmacology of the benzodiazepine binding site in human alpha 6 beta gamma 2S GABAA receptors, possibly implicating the compound in related pharmacological interactions Hadingham et al. (1996).
Peptide and Amino Acid Research
Seebach et al. (2002) explore the synthesis and structural characterization of various gamma-amino acids, which might be relevant to understanding the applications of the compound , particularly in peptide research Seebach et al. (2002). Formaggio et al. (2002) discuss the use of nitroxyl-containing alpha-amino acids in catalyzing enantioselective oxidations, suggesting potential applications of the compound in stereoselective synthesis or catalysis Formaggio et al. (2002).
Crystallography and Polymorphism
Ashizawa et al. (1989) provide insights into pseudopolymorphism and phase stability in solid forms of related compounds, potentially extending to applications of the compound in crystallographic studies Ashizawa et al. (1989).
Neuropharmacology
Further, research by Puia et al. (1991) and Wafford et al. (1996) delve into the effects of allosteric modulators on GABAA receptors, providing a basis for the compound's potential application in neuropharmacological research Puia et al. (1991), Wafford et al. (1996).
Analytical and Synthetic Chemistry
Derry et al. (2004) investigate the binding of benzodiazepine compounds to GABAA receptor subtypes, which might be relevant to the analysis or synthesis of related compounds Derry et al. (2004). Mäkelä et al. (1997) explore the properties of cerebellar granule cell GABAA receptors in mutant mouse lines, which could be pertinent to the compound's use in genetic or neurobiological studies Mäkelä et al. (1997).
properties
IUPAC Name |
2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-JCZLLWNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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